molecular formula C9H8O3 B376773 4-Hydroxy-5-methylisophthalaldehyde CAS No. 3328-73-2

4-Hydroxy-5-methylisophthalaldehyde

Cat. No. B376773
M. Wt: 164.16g/mol
InChI Key: VFXLJEVPCAPYPR-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

The 4-hydroxy-3-methylbenzaldehyde (7.0 g, 51.41 mmole) and magnesium chloride (7.3 g, 77.12 mmole) were mixed in acetonitrile (100 mL) and cooled to 0° C. (ice bath). Triethylamine (19.51 g, 192.79 mmole) followed by para-formaldehyde (10.41 g, 347 mmole) were added to above mixture, which was stirred for 1 hour. The mixture was warmed to room temperature and then heated to 90° C. for 18 hours. The contents were poured into water (100 mL) and extracted with EtOAc (2 X 100 mL). The combined extracts were washed with brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo to give an off-white solid which was subject to flash chromatography (silica gel) and eluted with 100% CH2Cl2 to give an off-white solid (2.2 g, 26%). GCMS m/z 164.0 (M+). 1H NMR (CDCl3/400 MHz) 11.82 (s, 1H), 9.96 (s, 1H), 9.89 (s, 1H), 7.96 (s, 1H), 7.92 (s, 1H), 2.32 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.51 g
Type
reactant
Reaction Step Two
Quantity
10.41 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
26%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:10].[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[CH2:21]=[O:22]>C(#N)C.O>[OH:22][C:21]1[C:3]([CH3:10])=[CH:4][C:5]([CH:6]=[O:7])=[CH:8][C:9]=1[CH:2]=[O:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)C
Name
Quantity
7.3 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
19.51 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10.41 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to above mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2 X 100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid which
WASH
Type
WASH
Details
eluted with 100% CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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